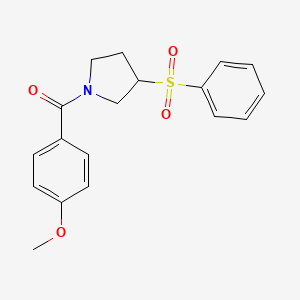
(4-Methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(4-Methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone" is a chemical entity that appears to be related to a class of compounds that include pyrrole derivatives. These compounds are of interest due to their potential biological activities and their use in various chemical syntheses. The papers provided discuss related compounds and their synthesis, which can offer insights into the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, a one-pot synthesis method for pyrrole derivatives, such as 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, has been reported using acetophenone and trimethylacetaldehyde with TosMIC and a mild base . This method could potentially be adapted for the synthesis of "(4-Methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone" by altering the starting materials and reaction conditions. Additionally, a three-component synthesis approach has been used to create a pyridine derivative with a methoxyphenyl group, which suggests that similar multi-component reactions could be applicable for synthesizing the compound of interest .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of a pyrrole ring, which is a five-membered heterocycle containing nitrogen. The substitution on the pyrrole ring can significantly affect the compound's properties and reactivity. For example, the introduction of a methoxyphenyl group can influence the electronic distribution and steric hindrance within the molecule . The structure of related compounds has been confirmed using techniques such as 1H NMR, MS, and X-ray single crystal diffraction, which are essential tools for determining the molecular structure of "(4-Methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone" .
Chemical Reactions Analysis
Pyrrole derivatives can participate in various chemical reactions. For instance, the reduction of acylpyrroles has been shown to lead to the formation of different products depending on the reducing agents used, indicating the potential for diverse reactivity patterns . Moreover, the transformation of 3-hydroxy-4-pyridones into 4-methoxy-3-oxidopyridinium ylides and their subsequent cycloaddition reactions demonstrate the versatility of pyrrole derivatives in synthetic chemistry . These reactions could be relevant for further functionalization of "(4-Methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone".
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structures. The presence of substituents such as methoxy groups and sulfonyl groups can affect the compound's solubility, boiling point, melting point, and stability. The bioisosteric replacement of a carboxylic acid group with a phenylmethanone moiety in an aldose reductase inhibitor has been shown to increase potency, suggesting that the structural modifications in pyrrole derivatives can have significant biological implications . These insights can be applied to predict the properties of "(4-Methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone" and to design further studies to explore its potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Antiestrogenic Activity : A study demonstrated the synthesis and potent antiestrogenic activity of a related compound by acylation and subsequent reactions, highlighting its potential in estrogen-related biological studies (C. Jones et al., 1979).
- Anticancer Properties : Research on (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a phenstatin family member, showed it inhibits tubulin polymerization and triggers apoptosis in leukemia cells, indicating its promise as an anticancer agent (H. I. Magalhães et al., 2013).
Chemical Synthesis and Characterization
- Molecular Structure Analysis : A study focused on the crystal and molecular structure analysis of a related compound, providing insights into its chemical behavior and potential for further chemical modifications (B. Lakshminarayana et al., 2009).
- Antimicrobial Activity : Synthesis and evaluation of some derivatives showed significant antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Satyender Kumar et al., 2012).
Material Science and Optical Properties
- Low-Cost Emitters : A study described the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with remarkable Stokes' shifts and tunable quantum yields, suggesting their application in low-cost luminescent materials (G. Volpi et al., 2017).
- Electronic Properties : Investigation of a pyridylindolizine derivative containing phenyl and phenacyl groups, including semi-empirical calculations and experimental studies, provides valuable data for designing molecules with specific electronic properties (C. Cojocaru et al., 2013).
Zukünftige Richtungen
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Wirkmechanismus
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
It’s known that pyrrolidine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that pyrrolidine derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-23-15-9-7-14(8-10-15)18(20)19-12-11-17(13-19)24(21,22)16-5-3-2-4-6-16/h2-10,17H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEXWYZYWGHVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

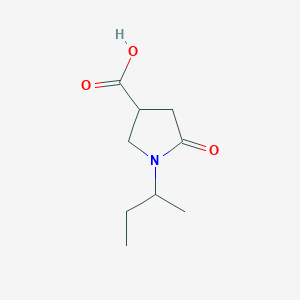
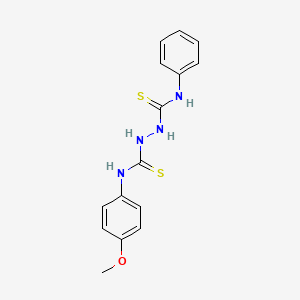
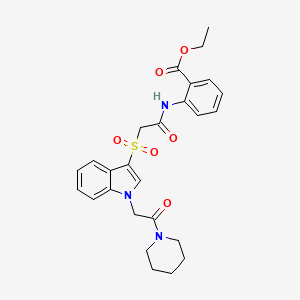
![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2515730.png)
![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone](/img/structure/B2515731.png)
![1-[4-(3-Thienylcarbonyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2515733.png)
![6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515734.png)
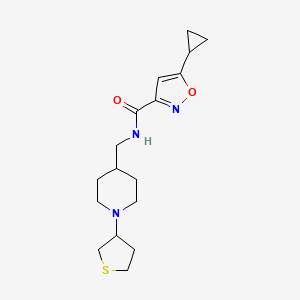
![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2515737.png)
![N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2515739.png)

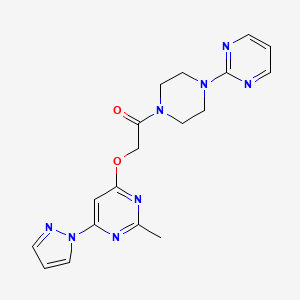
![3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione](/img/structure/B2515746.png)
![(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2515750.png)